An In-depth Technical Guide to the Chemical Properties of Nopinone
An In-depth Technical Guide to the Chemical Properties of Nopinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nopinone, a bicyclic monoterpene ketone, is a versatile chiral building block in organic synthesis. Its rigid structure and functional group make it a valuable starting material for the synthesis of a wide range of more complex molecules, including natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. This guide provides a comprehensive overview of the chemical properties of nopinone, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics to support its use in research and development.
Chemical and Physical Properties
Nopinone is a colorless liquid with a characteristic odor. It is a chiral molecule, and its properties can vary depending on the enantiomer. The data presented here primarily pertains to the commercially available enantiomers, such as (1R)-(+)-Nopinone.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O | [1][2] |
| Molecular Weight | 138.21 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 209 °C (lit.) | [1][3] |
| Melting Point | -1 °C | [4] |
| Density | 0.981 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n20/D) | 1.479 (lit.) | [1][3] |
| Optical Rotation ([α]20/D) | +16° (neat) for (1R)-(+)-Nopinone | [4] |
| Flash Point | 75 °C (167 °F) - closed cup | [4] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | |
| CAS Number | 38651-65-9 for (1R)-(+)-Nopinone; 24903-95-5 for racemic nopinone | [1][5] |
Synthesis of Nopinone from β-Pinene
Nopinone is most commonly synthesized by the oxidative cleavage of the exocyclic double bond of β-pinene. Two primary methods are widely employed: ozonolysis followed by reductive workup, and oxidation with potassium permanganate.
Experimental Workflow for Nopinone Synthesis
Caption: Workflow for the synthesis of nopinone from β-pinene followed by purification.
Experimental Protocol 1: Ozonolysis of β-Pinene
This protocol is adapted from general procedures for ozonolysis reactions.[1]
Materials:
-
β-Pinene
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Triphenylphosphine (PPh₃) or Dimethyl sulfide (DMS)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a gas dispersion tube
-
Dry ice/acetone bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve β-pinene (1.0 eq) in a 2:1 mixture of anhydrous methylene chloride and anhydrous methanol in a round-bottom flask equipped with a gas dispersion tube and a gas outlet bubbler.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is monitored by the disappearance of the starting material (TLC) or the appearance of a persistent blue color, which indicates the presence of excess ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent, such as triphenylphosphine (1.2 eq) or dimethyl sulfide (1.5 eq), to the cold reaction mixture.
-
Allow the mixture to warm to room temperature and stir for several hours or overnight.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude nopinone.
-
Purify the crude product by fractional distillation under reduced pressure.
Experimental Protocol 2: Potassium Permanganate Oxidation of β-Pinene
This protocol is based on a reported method for the selective oxidation of β-pinene.[6][7]
Materials:
-
(-)-β-Pinene
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Sodium sulfite (Na₂SO₃), 5% aqueous solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (-)-β-pinene in acetone.
-
Cool the mixture to 15-25 °C.
-
Slowly add a solution of potassium permanganate and sulfuric acid in acetone to the β-pinene solution with vigorous stirring. The molar ratio of β-pinene to KMnO₄ is typically 1:3, and the molar ratio of H₂SO₄ to KMnO₄ is around 0.054:1.[6]
-
Maintain the reaction temperature at 15-25 °C for approximately 5 hours.[6]
-
After the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.
-
If the filtrate is purple, add a 5% aqueous solution of sodium sulfite until the color disappears.[7]
-
Extract the filtrate with ethyl acetate.[7]
-
Wash the organic layer with water and then with brine until neutral.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (+)-nopinone.[7]
-
Purify the crude product by fractional distillation under reduced pressure.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum of nopinone is expected to show characteristic signals for the bicyclic structure. The two geminal methyl groups on the cyclobutane ring will appear as singlets. The protons on the six-membered ring will exhibit complex splitting patterns due to their rigid conformational environment.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon will appear downfield, typically in the range of 205-220 ppm. The quaternary carbon of the gem-dimethyl group and the other carbons of the bicyclic system will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of nopinone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of ketones and typically appears in the region of 1700-1725 cm⁻¹. Other absorptions corresponding to C-H stretching and bending vibrations will also be present.
Mass Spectrometry (MS)
The mass spectrum of nopinone will show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern will be characteristic of a bicyclic ketone, with common fragmentation pathways involving the loss of small neutral molecules such as CO, and cleavage of the bicyclic ring system.
Applications in Synthesis
Nopinone is a valuable chiral starting material in organic synthesis. Its ketone functionality allows for a variety of transformations, including:
-
Reductions to the corresponding alcohol.
-
Reactions with organometallic reagents to introduce new carbon-carbon bonds.
-
Formation of enamines and enolates for further functionalization.
-
Use in the synthesis of chiral ligands for asymmetric catalysis.[4]
-
As a precursor for the synthesis of natural products and pharmacologically active compounds.[8]
Safety and Handling
Nopinone is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. It is recommended to handle nopinone in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from ignition sources.
Conclusion
Nopinone possesses a unique combination of a rigid bicyclic framework, a ketone functional group, and chirality, making it a highly useful intermediate in synthetic organic chemistry. This guide provides essential information on its chemical and physical properties, detailed synthetic protocols, and spectral characteristics to facilitate its effective use in research and development endeavors within the pharmaceutical and chemical industries.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. 13Carbon NMR [chem.ch.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. (1R)-(+)-NOPINONE | 38651-65-9 [chemicalbook.com]
- 5. Nopinone | C9H14O | CID 32735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of (+)nopinone from (-)βpinene by selective oxidation [nldxb.njfu.edu.cn]
- 7. CN110256215B - Preparation method of nopinone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
